1-(Phenylamino)cyclopentanecarboxamide
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Overview
Description
1-(Phenylamino)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is characterized by a cyclopentane ring substituted with a phenylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylamino)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylamino)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenylamino derivatives.
Scientific Research Applications
1-(Phenylamino)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phenylamino)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Phenyl-1-cyclopentanecarboxamide: Similar structure but lacks the phenylamino group.
N-Phenylcyclopentanecarboxamide: Similar structure with a different substitution pattern.
Cyclopentanecarboxamide derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness: 1-(Phenylamino)cyclopentanecarboxamide is unique due to the presence of both a phenylamino group and a carboxamide group on the cyclopentane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6636-93-7 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-anilinocyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-11(15)12(8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H2,13,15) |
InChI Key |
AEXAJWVYBKZHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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